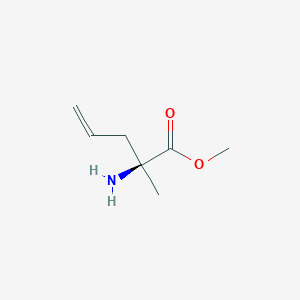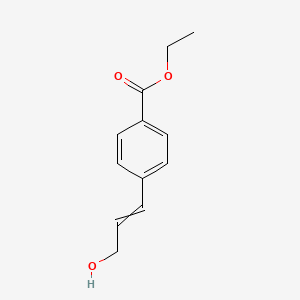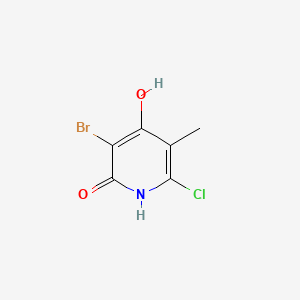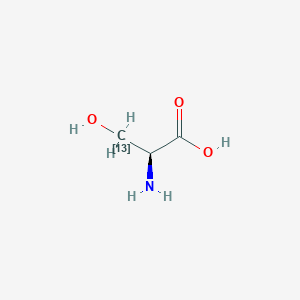
L-Serine-3-13C
Descripción general
Descripción
L-Serine-3-13C is a labeled form of L-serine, an amino acid that plays a crucial role in various biological processes. The “3-13C” designation indicates that the carbon at the third position in the serine molecule is replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy, as it allows for the tracking of metabolic pathways and the study of molecular interactions .
Aplicaciones Científicas De Investigación
L-Serine-3-13C has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and interactions.
Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.
Medicine: Used in metabolic studies to investigate diseases such as cancer and neurological disorders.
Industry: Employed in the production of labeled compounds for research and development .
Safety and Hazards
Mecanismo De Acción
Target of Action
L-Serine-3-13C is a non-essential amino acid that plays a central role in cellular proliferation . It is synthesized from central metabolic pathway intermediates .
Mode of Action
This compound interacts with its targets by serving as a building block for protein synthesis and as a precursor for molecules that are essential for cell proliferation, growth, differentiation, and function .
Biochemical Pathways
This compound is involved in the “phosphorylated pathway” which regulates the de novo biosynthesis of L-serine . This pathway employs 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . L-Serine is primarily found in glial cells and is supplied to neurons for D-serine synthesis .
Pharmacokinetics
It is known that this compound is used as a standard in qualitative and/or quantitative, ms-based experiments .
Result of Action
The action of this compound results in the production of molecules essential for cell proliferation, growth, differentiation, and function . It also plays a role in the synthesis of D-serine in neurons .
Action Environment
The action of this compound can be influenced by environmental factors such as light and moisture . Therefore, it is recommended to store it at room temperature away from light and moisture .
Análisis Bioquímico
Biochemical Properties
L-Serine-3-13C is involved in various biochemical reactions. It is produced from 3-phosphoglycerate in a multistep biosynthesis catalyzed by phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP) .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by participating in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Subcellular Localization
It is not clear if there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Serine-3-13C can be synthesized through several methods, including chemical synthesis and biosynthesis. One common approach involves the use of labeled precursors in a biosynthetic pathway. For example, glucose-13C can be used as a starting material, which is then converted into this compound through a series of enzymatic reactions. The reaction conditions typically involve controlled pH, temperature, and the presence of specific enzymes to facilitate the conversion .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate the carbon-13 isotope into the serine molecule during their metabolic processes. The fermentation is carried out in bioreactors under optimized conditions to maximize yield and purity. After fermentation, the product is extracted and purified using techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
L-Serine-3-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxypyruvate.
Reduction: It can be reduced to form 3-phosphoglycerate.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including acids and bases, can facilitate substitution reactions
Major Products
Oxidation: Hydroxypyruvate
Reduction: 3-Phosphoglycerate
Substitution: Various substituted serine derivatives
Comparación Con Compuestos Similares
Similar Compounds
L-Serine-13C3: Labeled at three carbon positions.
L-Serine-15N: Labeled with nitrogen-15 isotope.
L-Serine-13C3,15N: Labeled with both carbon-13 and nitrogen-15 isotopes
Uniqueness
L-Serine-3-13C is unique due to its specific labeling at the third carbon position, making it particularly useful for targeted metabolic studies. This specificity allows for detailed analysis of metabolic pathways and interactions that are not possible with other labeled forms .
Propiedades
IUPAC Name |
(2S)-2-amino-3-hydroxy(313C)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-IJGDANSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([C@@H](C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


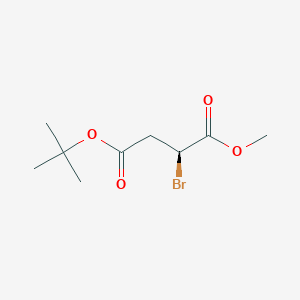
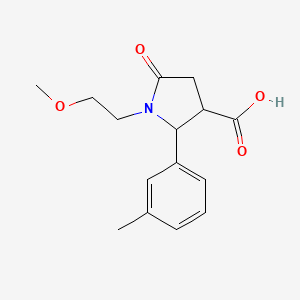

![methyl 7-chloro-2-oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylate](/img/structure/B3332342.png)
